
L-Methionine-methyl-D3
Overview
Description
L-Methionine-methyl-D3 (CAS: 13010-53-2) is a stable isotope-labeled analog of L-methionine, where the three hydrogen atoms in the methyl group (-CH₃) are replaced with deuterium (D) . This compound is synthesized to ≥98% isotopic purity, making it invaluable in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and protein/peptide labeling studies. Its deuterated methyl group allows researchers to track molecular dynamics, protein folding, and metabolic pathways without interfering with natural biochemical processes .
Structurally, it retains the (2S)-2-amino-4-(methylsulfanyl)butanoic acid backbone of L-methionine, with isotopic substitution exclusively at the S-methyl position (CD₃SCH₂CH₂CH(NH₂)COOH) . Commercial suppliers, including Santa Cruz Biotechnology and Cambridge Isotope Laboratories, offer the compound in quantities ranging from 0.25 g to 1 g, priced between $376 (1 g) and higher for specialized derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionine-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the L-Methionine molecule. The deuterium atoms replace the hydrogen atoms in the methyl group of L-Methionine. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of L-Methionine-d3 involves microbial fermentation using genetically engineered Escherichia coli. The fermentation process is optimized by adjusting the medium composition and fermentation conditions, such as pH, temperature, and agitation rate. This method allows for the large-scale production of L-Methionine-d3 with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-d3 undergoes various chemical reactions, including:
Oxidation: L-Methionine-d3 can be oxidized to form methionine sulfoxide and methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The deuterium atoms in L-Methionine-d3 can be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the deuterium-labeled compound .
Major Products Formed
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and the original L-Methionine-d3 after reduction .
Scientific Research Applications
Metabolic Pathway Tracing
L-Methionine-methyl-D3 is widely used as a tracer in metabolic studies. Its isotopic labeling allows researchers to track the compound through various biochemical pathways, providing insights into:
- Methionine Metabolism : Understanding how methionine is processed in cells and its role in generating S-adenosylmethionine (SAM), a critical methyl donor.
- Cancer Research : Studies have shown that methionine availability impacts tumor growth and immune responses, with implications for cancer treatment strategies .
Protein Synthesis and Function
The incorporation of this compound into proteins enables detailed studies of protein synthesis and degradation processes. This application is crucial for:
- Understanding Cellular Functions : By tracing how proteins are synthesized from labeled methionine, researchers can elucidate the roles of specific proteins in cellular metabolism and disease states .
- Biochemical Interactions : The compound aids in studying interactions between proteins and other biomolecules, enhancing our understanding of cellular mechanisms .
Pharmacological Studies
This compound is employed in pharmacokinetic research to investigate the absorption, distribution, metabolism, and excretion (ADME) of methionine-related compounds. Key findings include:
- Diabetes Research : Supplementation with L-Methionine has been shown to modulate glucose and lipid metabolism in diabetic models by influencing one-carbon metabolism pathways .
- Antidepressant Effects : Recent studies suggest that L-Methionine may exhibit antidepressant properties comparable to conventional medications, influencing monoamine levels in the brain .
Data Tables
Case Study 1: Methionine's Role in Cancer Immunology
A study demonstrated that methionine supplementation could enhance immune responses against tumors by reducing PD-1 expression on CD4 T cells. This finding suggests potential therapeutic applications of this compound in cancer treatment strategies aimed at improving immune function .
Case Study 2: Metabolic Modulation in Diabetes
Research involving diabetic rat models showed that dietary supplementation with L-Methionine improved glucose metabolism by activating key metabolic pathways associated with insulin sensitivity. This highlights the potential for using L-Methionine as a therapeutic agent for metabolic disorders .
Mechanism of Action
L-Methionine-d3 exerts its effects through various mechanisms, including:
Molecular Targets: It is catabolized by methionine adenosyltransferase 2A (MAT2A) to produce S-adenosyl-L-methionine (SAM), a universal methyl donor involved in numerous methylation reactions.
Pathways Involved: L-Methionine-d3 is involved in the synthesis of purines and pyrimidines, polyamine synthesis, and glutathione production.
Comparison with Similar Compounds
Comparison with Similar Compounds
DL-Methionine-d3 (Racemic Mixture)
- Structure : Racemic mixture (D- and L-enantiomers) with deuterated methyl group (CD₃SCH₂CH₂CH(NH₂)COOH) .
- CAS : 284665-20-9 (vs. 13010-53-2 for L-form).
- Limited utility in protein labeling due to D-enantiomer interference in biological systems .
- Purity : ≥98% D, comparable to L-Methionine-methyl-D3.
- Vendors: CDN Isotopes, Santa Cruz Biotechnology .
L-Methionine-¹³C,d3 (Dual Isotope-Labeled)
- Structure : Combines ¹³C labeling in the methyl group with deuterium substitution (¹³CD₃SCH₂CH₂CH(NH₂)COOH) .
- CAS : 73488-65-0.
- Applications : Enables dual-isotope tracing in mass spectrometry and NMR, particularly for studying carbon flux in metabolic pathways.
- Purity : 99% ¹³C and 98% D, offering enhanced analytical precision .
- Vendors : Cambridge Isotope Laboratories .
N-Acetyl-L-methionine-d3
- Structure : Acetylated derivative (N-Ac-CD₃SCH₂CH₂CH(NH₂)COOH) .
- Applications : Used in proteomics to stabilize methionine residues against oxidation. Also serves as a precursor in peptide synthesis.
- Purity: ≥98% D; acetyl group alters solubility and metabolic stability compared to non-acetylated forms .
- Vendors : MCE (MedChemExpress) .
L-Methionine-S-methyl Sulfonium Chloride-d6
- Structure : Sulfonium salt derivative with six deuterium atoms (CD₃S⁺(CD₃)CH₂CH₂CH(NH₂)COOH·Cl⁻) .
- CAS : 362049-54-5.
- Applications: Acts as a methyl donor in enzymatic studies. Used to investigate sulfur metabolism and methylation pathways.
- Purity : ≥98% D; molecular weight (205.736 g/mol) exceeds standard methionine derivatives due to sulfonium group .
- Vendors : CymitQuimica, Toronto Research Chemicals .
Non-Isotopic Methionine Analogs
Biological Activity
L-Methionine-methyl-D3, also known as L-methionine (S-methyl-D3), is a deuterated form of the essential amino acid methionine. This compound has garnered attention in various fields of biological research due to its unique properties and applications, particularly in studies involving protein structure, metabolism, and enzymatic reactions. This article delves into the biological activity of this compound, highlighting its chemical characteristics, research findings, and potential applications.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₅H₈D₃NO₂S
- Molecular Weight : 152.23 g/mol
- CAS Number : 13010-53-2
- Appearance : White powder
- Solubility : Soluble in water
These properties make it suitable for various biochemical applications, including NMR spectroscopy and metabolic studies .
1. Amino Acid Transport and Metabolism
L-Methionine plays a crucial role in cellular metabolism. It is a precursor for S-adenosylmethionine (SAM), a vital methyl donor in numerous methylation reactions that affect DNA, proteins, and lipids. The presence of deuterium in this compound allows researchers to trace its metabolic pathways using NMR techniques, providing insights into its transport mechanisms within cells .
Research indicates that methionine uptake is facilitated by specific transporters such as MetM in Mycobacterium bovis BCG, which significantly influences the organism's resistance to anti-folate drugs like para-aminosalicylic acid (PAS). Disruption of these transporters can lead to decreased methionine uptake and altered metabolic responses .
2. Enzymatic Activity
Studies have demonstrated that this compound can enhance enzymatic activity in various biochemical reactions. For instance, it has been shown to be comparably active as non-deuterated methionine in certain enzymatic transformations, suggesting that the deuterated form does not hinder enzyme-substrate interactions .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Study on Methionine Transport : A study involving Mycobacterium bovis BCG mutants revealed that disruption of the MetM transporter led to a significant reduction (≥30-fold) in methionine uptake, highlighting its critical role in cellular metabolism .
- Enzymatic Conversion Rates : In preparative synthetic reactions using enzyme variants, high conversion rates were observed for both L-methionine and D,L-methionine substrates. For example, after prolonged incubation, conversion yields reached 84% for L-methionine .
Applications in Research
This compound is widely used in various research applications:
- NMR Spectroscopy : Its deuterated nature makes it an excellent candidate for NMR studies aimed at elucidating protein structures and dynamics.
- Metabolomics : Researchers utilize this compound to study metabolic pathways involving methionine and its derivatives, contributing to a better understanding of cellular metabolism.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying L-Methionine-methyl-D³ in complex biological matrices?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection to distinguish isotopic analogs. Ensure calibration with internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects. Enzymatic assays, such as methionine γ-lyase-based methods, can also be adapted for kinetic studies but require validation against mass spectrometric data due to potential interference from endogenous methionine .
Q. How is the isotopic purity of L-Methionine-methyl-D³ validated in synthesis workflows?
- Methodological Answer : Isotopic purity (e.g., 98 atom% D) is confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on methyl group proton signals. Deuterium incorporation is quantified by comparing peak integrals of residual protio-methyl groups to deuterated counterparts. Mass spectrometry (MS) further validates purity by analyzing the molecular ion cluster pattern for isotopic distribution anomalies .
Q. What precautions are critical for maintaining L-Methionine-methyl-D³ stability during storage and handling?
- Methodological Answer : Store at −20°C under inert gas (e.g., argon) to prevent oxidation of the thioether group. Use amber vials to limit light-induced degradation. For handling, employ gloveboxes or Schlenk lines to minimize exposure to moisture and oxygen, which can accelerate racemization or isotopic exchange .
Advanced Research Questions
Q. How can researchers address discrepancies in metabolic flux data when using L-Methionine-methyl-D³ as a tracer?
- Methodological Answer : Contradictions may arise from isotopic dilution or compartmentalization in cellular systems. Perform parallel experiments with isotopologue spectral analysis (ISA) to differentiate between intracellular and extracellular pools. Validate findings using genetic knockouts of methionine transporters (e.g., SLC43A2) to isolate uptake-specific effects. Cross-reference with in vitro enzymatic assays to confirm pathway activity .
Q. What experimental design considerations are essential for studying deuterium isotope effects (DIEs) in L-Methionine-methyl-D³ enzymatic reactions?
- Methodological Answer : To isolate DIEs, compare reaction kinetics (e.g., /) between protio- and deuterated substrates under identical conditions. Control for solvent isotope effects by using deuterated buffers for both substrates. Employ stopped-flow spectroscopy or quench-flow methods to capture transient intermediates, as DIEs often manifest in rate-limiting steps like methyl transfer .
Q. How can computational modeling enhance the interpretation of L-Methionine-methyl-D³’s role in methylome studies?
- Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanics/molecular mechanics (QM/MM) to predict methyl group transfer energetics in enzymes like methionine adenosyltransferase (MAT). Validate models using experimental kinetic isotope effects (KIEs) and isotopic labeling patterns from LC-MS data. Integrate metabolic network models (e.g., COBRA) to predict systemic impacts of altered methionine flux .
Q. Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting results in L-Methionine-methyl-D³ tracer studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., cell type-specific metabolism). Use Bayesian hierarchical models to account for batch effects or technical variability. For meta-analyses, follow PRISMA guidelines to assess study heterogeneity and perform sensitivity analyses excluding outliers .
Q. How should researchers adjust protocols when L-Methionine-methyl-D³ exhibits unexpected isotopic scrambling in vivo?
- Methodological Answer : Trace scrambling via high-resolution MS/MS to identify deuterium loss hotspots (e.g., demethylation pathways). Use kinetic modeling to estimate scrambling rates and adjust dosing regimens. Validate with isotopically labeled cofactors (e.g., SAM-d³) to distinguish enzyme-mediated vs. non-enzymatic exchange .
Q. Experimental Best Practices
Q. What are the optimal controls for ensuring specificity in L-Methionine-methyl-D³ uptake assays?
- Methodological Answer : Include negative controls with competitive inhibitors (e.g., unlabeled methionine) and genetic knockouts of uptake transporters. Use radiolabeled methionine (e.g., ¹⁴C) in parallel to differentiate passive diffusion from active transport. Normalize data to protein content or cell count to mitigate variability .
Q. How can researchers minimize artifacts when tracking L-Methionine-methyl-D³ incorporation into proteins?
- Methodological Answer : Quench metabolic activity rapidly (e.g., liquid N₂) post-incubation. Use protease inhibitors to prevent post-lysis degradation. For MS-based quantification, employ click chemistry (e.g., azide-alkyne cycloaddition) to enrich labeled peptides, reducing background noise from endogenous methionine .
Properties
IUPAC Name |
(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-OSIBIXDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574088 | |
Record name | L-(~2~H_3_)Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-53-2 | |
Record name | L-(~2~H_3_)Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.